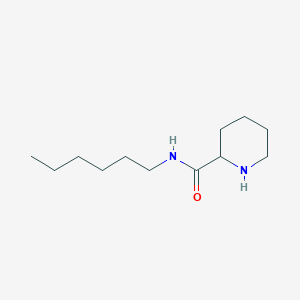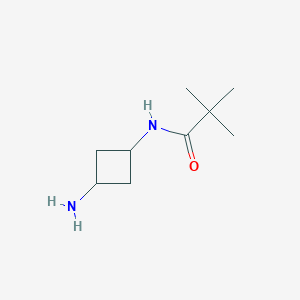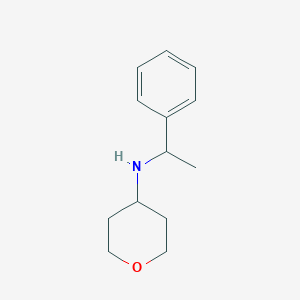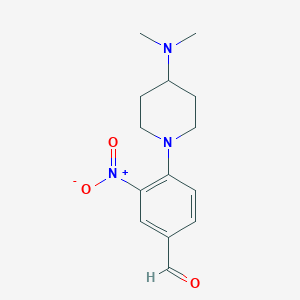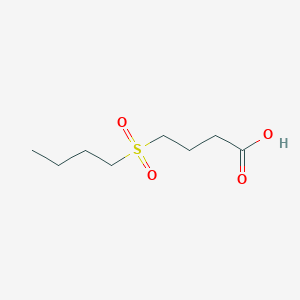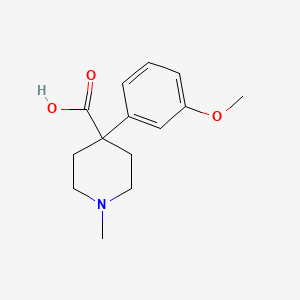
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
描述
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, also known as 3-methoxy-4-(1-methylpiperidin-4-yl)phenylacetic acid, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 201.27 g/mol. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. This compound is primarily used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and in the study of its biochemical and physiological effects.
科学研究应用
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a substrate for biochemical and physiological studies, and as a tool for the synthesis of pharmaceuticals. It has also been used in the study of the effects of opioid receptor agonists and antagonists.
作用机制
The mechanism of action of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the μ-opioid receptor. This receptor is involved in the regulation of pain, reward, and addictive behaviors.
生化和生理效应
The biochemical and physiological effects of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid are not fully understood. However, it has been shown to act as an agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addictive behaviors. Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that it has anti-inflammatory properties.
实验室实验的优点和局限性
The main advantage of using 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and easy-to-obtain compound. Additionally, it has a wide range of uses in scientific research, making it a versatile tool for researchers. However, there are some limitations to using this compound. For example, it is not soluble in water and is relatively unstable in solution, making it difficult to use in certain experiments.
未来方向
There is still much to be discovered about 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid and its potential applications. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential anti-inflammatory and analgesic properties. Additionally, further research should be conducted to explore its potential use in the synthesis of pharmaceuticals. Finally, further studies should be conducted to investigate its potential use in the treatment of various diseases, such as cancer and neurological disorders.
属性
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTUIPIVRAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



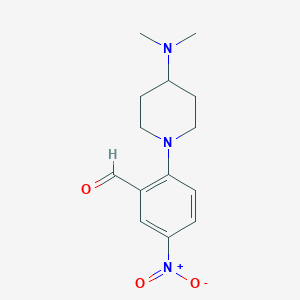
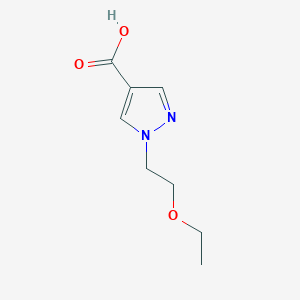
![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
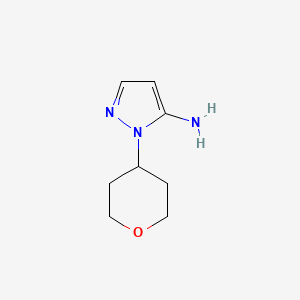
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)

